Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate
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Overview
Description
Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate, also known as Calcium Lithol Red, is a synthetic organic pigment widely used in various industries for its vibrant red color. It is primarily used in printing inks, coatings, and plastics. The compound is known for its brilliant blue light red hue, although it has limitations in thermal stability, which restricts its application in certain materials .
Preparation Methods
Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is synthesized through a diazotization reaction of 2-aminonaphthalene-1-sulfonic acid, followed by coupling with naphthalen-2-ol, and finally converting it into its calcium salt form . The industrial production involves heating an appropriate amount of water to a specific temperature, adding the necessary reagents, and maintaining controlled reaction conditions to ensure the desired product quality .
Chemical Reactions Analysis
Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the pigment’s structure and color intensity.
Common reagents used in these reactions include sulfuric acid, nitric acid, and sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a standard pigment in various chemical analyses and experiments.
Biology: Employed in staining techniques for microscopic studies.
Medicine: Investigated for its potential use in drug delivery systems and biomedical imaging.
Industry: Widely used in the production of printing inks, coatings, and plastics due to its vibrant color and stability
Mechanism of Action
The mechanism of action of Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate involves its interaction with light, where it absorbs specific wavelengths and reflects others, resulting in its characteristic red color. The molecular targets and pathways involved in its action are primarily related to its chemical structure and the presence of specific functional groups that influence its color properties .
Comparison with Similar Compounds
Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is often compared with other similar compounds, such as Pigment Red 49:1 and other calcium salt-based pigments. While this compound offers a brilliant blue light red hue, its thermal stability is lower compared to some other pigments, limiting its application in high-temperature environments. Similar compounds include:
- Pigment Red 49:1
- Pigment Red RC
- Pigment Red Toner CT
- Pigment TSA Red 49:2 .
These compounds vary in their color properties, stability, and applications, making this compound unique in its specific use cases.
Properties
CAS No. |
1103-39-5 |
---|---|
Molecular Formula |
C20H14N2O4S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N2O4S/c23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26/h1-12,23H,(H,24,25,26) |
InChI Key |
SRPCPRSDICCCRQ-UHFFFAOYSA-N |
impurities |
The /FDA/ Commissioner concludes that these colors /D&C Red 10, 11, 12 and 13/ cannot be produced with any reasonable assurance that they will not contain beta-naphthalamine as an impurity |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.[Ca+2] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)O)O |
Color/Form |
Red |
1103-39-5 | |
physical_description |
Bright bluish-red finely divided powder; [MSDSonline] |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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